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Compound of Interest

Compound Name:
4-[(2-Hydroxyethyl)amino]benzoic

acid

CAS No.: 117821-34-8

Cat. No.: B1267804

Get Quote

Chemical Identity & Structural Context
Compound Name: 4-[(2-Hydroxyethyl)amino]benzoic acid Synonyms: N-(2-Hydroxyethyl)-4-

aminobenzoic acid; N-(2-Hydroxyethyl) PABA Target CAS: 117821-34-8 (Primary Reference)

Molecular Formula: C

H

NO

Molecular Weight: 181.19 g/mol [1][2]

This compound is a derivative of Para-aminobenzoic acid (PABA), characterized by a

secondary amine substituted with a hydroxyethyl group. It serves as a critical intermediate in

the synthesis of UV-absorbing polymers, azo dyes, and local anesthetics.
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The following diagram illustrates the structural connectivity and the logic used for NMR peak

assignment.
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Figure 1: Structural influence on spectral properties. The push-pull electronic system (Amine

donor vs. Acid acceptor) creates a distinct dipole and resonance structure.

UV-Vis Spectroscopy
Solvent: Ethanol or Methanol (Polar protic solvents recommended for solubility).

Parameter Value / Range Assignment

(Primary) 290 – 295 nm transition (Conjugated system)

(Secondary) ~225 nm Benzene ring excitation

Extinction Coeff. (

)

> 15,000 M

cm

Strong absorption due to

charge transfer

Expert Insight (Solvatochromism): Unlike unsubstituted PABA (

nm), the N-hydroxyethyl substitution induces a slight bathochromic shift (red shift) and a
hyperchromic effect (increased intensity). In acidic media (pH < 4), the amine protonates,
disrupting the conjugation and causing a significant hypsochromic shift (blue shift) to ~230-240
nm. This pH-dependence is a critical quality attribute during HPLC method development.

Infrared Spectroscopy (FT-IR)
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Method: KBr Pellet or ATR (Solid State).

Wavenumber (cm

)
Intensity

Functional Group
Assignment

3200 – 3450 Broad, Strong

O-H & N-H Stretch.

Overlapping bands from the

carboxylic acid dimer, alcohol,

and secondary amine.

2500 – 3000 Broad

O-H Stretch (Acid).

Characteristic "hump" of

carboxylic acid dimers.

1660 – 1690 Strong, Sharp

C=O Stretch. Conjugated

carboxylic acid (lower freq than

aliphatic acids due to

conjugation).

1590 – 1610 Medium
C=C Aromatic. Ring breathing

modes.

1170 – 1280 Strong
C-N Stretch. Aryl amine

character.

1050 – 1080 Medium
C-O Stretch. Primary alcohol

(hydroxyethyl group).

Diagnostic Check: The presence of the C-O stretch at ~1050 cm

distinguishes this molecule from the parent PABA.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

(Preferred due to solubility of the amino acid moiety). Reference: TMS (0.00 ppm).

H NMR Data (400 MHz, DMSO-d )
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

12.0 – 12.5 Broad Singlet 1H COOH

Acidic proton

(exchangeable).

Highly

deshielded.

7.60 – 7.70
Doublet (

Hz)
2H Ar-H (2,6)

Ortho to COOH.

Deshielded by

carbonyl

anisotropy.

6.50 – 6.60
Doublet (

Hz)
2H Ar-H (3,5)

Ortho to N-

substituent.

Shielded by lone

pair donation.

6.30 – 6.50 Broad Triplet 1H N-H

Secondary

amine proton.

Coupled to CH

.

4.70 – 4.80 Broad/Triplet 1H O-H

Alcohol proton.

Often broad due

to exchange.

3.50 – 3.60 Multiplet/Triplet 2H O-CH
Methylene

adjacent to

oxygen.

3.15 – 3.25 Multiplet/Triplet 2H N-CH
Methylene

adjacent to

nitrogen.

C NMR Data (100 MHz, DMSO-d )
Carbonyl (C=O): ~167.5 ppm
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Aromatic C-N (C4): ~152.0 ppm

Aromatic C-H (C2,6): ~131.5 ppm

Aromatic C-H (C3,5): ~111.0 ppm

Aromatic C-COOH (C1): ~117.0 ppm

Aliphatic O-CH

: ~59.5 ppm

Aliphatic N-CH

: ~45.0 ppm

Critical Purity Check (Mono vs. Bis): A common synthesis impurity is the N,N-bis(2-

hydroxyethyl) derivative.

Mono-substituted (Target): Integration ratio of Aromatic H (4H) to Aliphatic CH

(4H) is 1:1.

Bis-substituted (Impurity): Integration ratio of Aromatic H (4H) to Aliphatic CH

(8H) is 1:2.

Protocol: Always integrate the region 3.0–3.7 ppm against the aromatic doublets to confirm

mono-substitution.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion: [M+H]

= 182.2 m/z (ESI); M

= 181 m/z (EI).
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Fragmentation Pattern (EI):

m/z 181: Parent Peak.

m/z 150: [M - CH

OH]

. Loss of the hydroxymethyl fragment (characteristic of hydroxyethyl amines).

m/z 136: [M - COOH]

. Decarboxylation (common in benzoic acids).

Quality Control & Validation Protocol
To ensure the material meets research-grade standards (>98% purity), follow this self-

validating workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267804?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Raw Sample
(Solid)

Solubility Test
(DMSO vs CHCl3)

1H NMR Acquisition
(DMSO-d6)

Dissolves in DMSO

Integration Check:
Ar-H (4H) vs Alkyl-H (4H)

Identity Confirmed
Proceed to HPLC Purity

Ratio 1:1

Impurity Detected:
Bis-substituted analog

Ratio 1:2

Click to download full resolution via product page

Figure 2: QC Decision Tree. The critical step is the NMR integration ratio to rule out over-

alkylation.

Experimental Protocol: Purity Verification
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d

. Ensure complete dissolution (sonicate if necessary).
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Acquisition: Run standard proton sequence (16 scans minimum).

Processing: Phase correct and baseline correct. Set TMS to 0.00 ppm or residual DMSO

pentet to 2.50 ppm.

Validation:

Verify doublet splitting at ~6.6 and ~7.7 ppm (confirms 1,4-substitution).

Integrate the 3.0–3.7 ppm region. If the integral corresponds to >4.5 protons (relative to 4

aromatic protons), the sample contains the bis-hydroxyethyl impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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